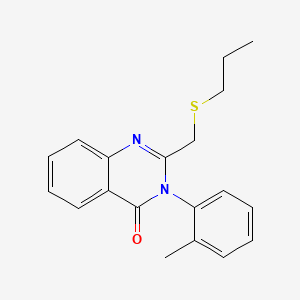
4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2-propylthiomethyl and a 3-(o-tolyl) substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)- typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 2-Propylthiomethyl Group: The 2-propylthiomethyl group can be introduced via alkylation reactions using appropriate alkyl halides and thiol derivatives.
Attachment of the 3-(o-Tolyl) Group: The 3-(o-tolyl) group can be attached through Friedel-Crafts acylation or alkylation reactions using o-tolyl derivatives and suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvents and temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced functional groups such as alcohols or amines.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone, 2-methyl-3-(o-tolyl)-: Similar structure but with a methyl group instead of a propylthiomethyl group.
4(3H)-Quinazolinone, 2-ethyl-3-(o-tolyl)-: Similar structure but with an ethyl group instead of a propylthiomethyl group.
4(3H)-Quinazolinone, 2-propyl-3-(o-tolyl)-: Similar structure but without the thiomethyl group.
Uniqueness
4(3H)-Quinazolinone, 2-propylthiomethyl-3-(o-tolyl)- is unique due to the presence of the propylthiomethyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
61554-69-6 |
|---|---|
Molecular Formula |
C19H20N2OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-(propylsulfanylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2OS/c1-3-12-23-13-18-20-16-10-6-5-9-15(16)19(22)21(18)17-11-7-4-8-14(17)2/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
HCMBQCAGPCKIDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


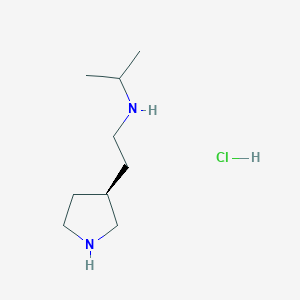


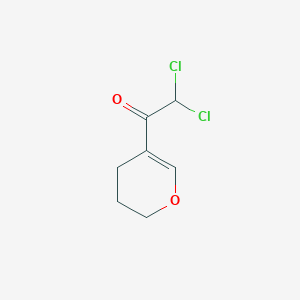
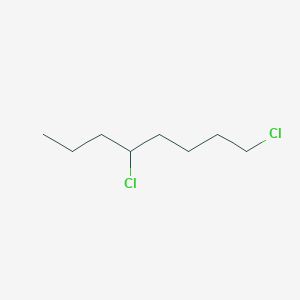
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)
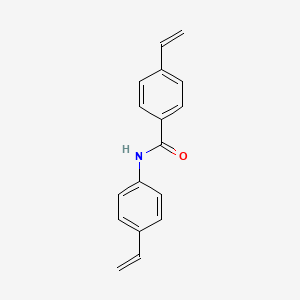
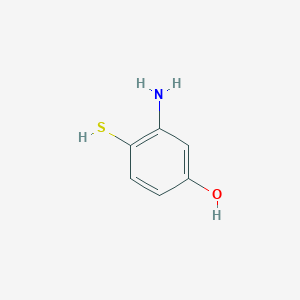
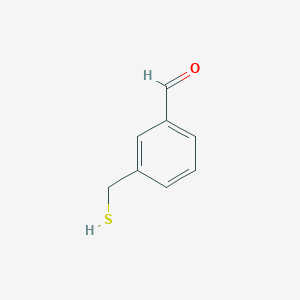


![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13948758.png)

